Hexadec-1-ene-1-sulfonic acid
Description
Significance and Research Context of Unsaturated Long-Chain Alkenesulfonates
Unsaturated long-chain alkenesulfonates, such as hexadec-1-ene-1-sulfonic acid, are pivotal in the study of surfactants and their applications. Their molecular structure, containing both a hydrophobic long carbon chain and a hydrophilic sulfonate group, allows them to reduce surface tension at interfaces. Research in this area often focuses on their synthesis, physical-chemical properties, and potential as alternatives to more traditional surfactants.
The direct sulfonation of alpha-olefins like 1-hexadecene (B165127) using sulfur trioxide is a primary method for producing these compounds. This process, however, can lead to a complex mixture of products, including various isomers of alkene sulfonic acids and hydroxyalkane sulfonates. cleaninginstitute.org The precise control of reaction conditions is crucial to maximize the yield of the desired this compound. cleaninginstitute.org
The performance and biodegradability of alpha-olefin sulfonates have been subjects of extensive research, highlighting their potential as effective and environmentally conscious detergent base materials. acs.org
Evolution of Research on Olefin Sulfonic Acids
The scientific investigation into olefin sulfonic acids has evolved significantly over the decades. Early research often focused on the fundamental reactions and product distributions resulting from the sulfonation of alpha-olefins. For instance, it was discovered that the reaction of chlorosulfuric acid with alpha-olefins, contrary to initial beliefs, yields a mixture of 1- and 2-alkenesulfonic acids. acs.org
More recent research has shifted towards optimizing production processes and exploring novel applications. The development of continuous SO3 film sulfonation technology in the 1970s was a major advancement, enabling the production of high-quality alpha-olefin sulfonates for consumer products. cleaninginstitute.org Current research continues to refine these methods, for example, by developing two-step processes to create alpha-olefin sulfonic dimer acids, which involves heating the initial product to induce oligomerization. google.com
Furthermore, electrochemical methods are being explored for the synthesis of alkenylsulfonates, offering a metal-free and highly regioselective and stereoselective route to these compounds. researchgate.net These modern synthetic approaches aim to provide more efficient and sustainable pathways to a wide range of functionalized alkenylsulfonates.
Fundamental Academic Challenges and Opportunities in this compound Research
Another challenge is managing the stability of the sulfonic acid itself. The presence of impurities can lead to undesirable color development, particularly at elevated temperatures. Research has shown that the incorporation of an olefin can significantly reduce this color formation. google.com
Despite these challenges, there are significant opportunities for further research. A deeper understanding of the reaction mechanisms, such as the role of neighboring group participation in the formation of different isomers, could lead to more selective and efficient synthetic methods. acs.org Moreover, exploring the unique interfacial properties of pure this compound, as opposed to the more commonly studied salt forms, could unveil novel applications in areas such as catalysis, materials science, and specialized cleaning formulations. The study of its dimerization and oligomerization also presents an avenue for creating novel molecules with tailored properties. google.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
11067-19-9 |
|---|---|
Molecular Formula |
C16H31NaO3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
sodium;(E)-hexadec-1-ene-1-sulfonate |
InChI |
InChI=1S/C16H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+; |
InChI Key |
MVHWMCQWFWUXEE-GEEYTBSJSA-M |
SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Other CAS No. |
11067-19-9 4615-13-8 |
Origin of Product |
United States |
Synthetic Methodologies for Hexadec 1 Ene 1 Sulfonic Acid and Its Precursors
Direct Sulfonation Pathways of Terminal Olefins
Direct sulfonation involves the introduction of a sulfonic acid group directly onto the carbon-carbon double bond of hexadec-1-ene. This can be achieved through either electrophilic or radical-based mechanisms.
The reaction of alkenes with electrophilic sulfonating agents is a primary method for the synthesis of alkene sulfonic acids. The C=C double bond in hexadec-1-ene acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonating agent. savemyexams.com
Sulfur trioxide (SO₃) is a powerful sulfonating agent. However, its high reactivity can lead to side reactions like polymerization and charring of the olefin. To moderate its reactivity, SO₃ is often used in a complex with a Lewis base, such as dioxane or pyridine. The reaction mechanism involves the electrophilic attack of the SO₃ on the alkene's double bond, forming a carbocation intermediate, which then rearranges to the more stable product. chemguide.co.ukorganicchemistoncall.com Another common sulfonating agent is chlorosulfonic acid (ClSO₃H). google.com The sulfonation temperature is a critical parameter, with terminal olefins like hexadec-1-ene typically being sulfonated at temperatures between 10 and 40 °C. google.com
Table 1: Electrophilic Sulfonating Agents and Conditions
| Sulfonating Agent | Typical Conditions | Remarks |
|---|---|---|
| Sulfur Trioxide (SO₃) | Used with inert solvents to prevent decomposition or polymerization of the olefin. google.com | Highly reactive; complexing with Lewis bases can improve selectivity. |
| Chlorosulfonic Acid (ClSO₃H) | Reaction temperatures between 10-40°C for terminal olefins. google.com | The process may involve passing an inert gas through the mixture to remove by-product HCl. google.com |
Radical-initiated reactions provide an alternative pathway for the sulfonation of olefins. These reactions typically proceed via a chain mechanism involving sulfonyl radicals. ucl.ac.ukrsc.org Sulfonyl radicals can be generated from various precursors, such as sulfonyl halides or sulfinic acids. rsc.orgnih.gov
A modern approach involves the light-mediated hydrosulfonylation of unactivated alkenes. For instance, the reaction of hexadec-1-ene with a sodium sulfinate salt can be catalyzed by organocatalysts like diarylmethylium tetrafluoroborates under purple LED irradiation (390 nm). rsc.org This method has shown good yields and compatibility with various functional groups. The reaction is believed to proceed through a radical process. rsc.org
Table 2: Radical Hydrosulfonylation of Hexadec-1-ene
| Catalyst (10 mol%) | Reagents | Conditions | Yield | Reference |
|---|
The general mechanism for radical addition involves initiation (generation of a sulfonyl radical), propagation (addition of the radical to the alkene and subsequent hydrogen atom transfer), and termination (combination of two radical species). ucl.ac.uk
Indirect Synthetic Routes via Functional Group Interconversions
Indirect methods involve the synthesis of an intermediate compound containing the C16 backbone, which is then chemically converted to the target sulfonic acid.
A common and versatile indirect route is the synthesis and subsequent hydrolysis of a sulfonyl halide, typically hexadec-1-ene-1-sulfonyl chloride. This multi-step process offers good control over the final product.
The synthesis of the sulfonyl chloride intermediate can be achieved by reacting an alkenyl sodium sulfonate salt with a chlorinating agent like phosphorus(V) oxychloride (POCl₃) or oxalyl chloride ((COCl)₂). unifr.ch The precursor alkenyl sodium sulfonate can, in turn, be prepared from the corresponding bromoalkene (e.g., 1-bromo-hexadec-1-ene) by reaction with sodium sulfite (B76179) (Na₂SO₃). unifr.ch
Once the sulfonyl chloride is synthesized and isolated, it is hydrolyzed to the corresponding sulfonic acid or its salt. google.com Alkaline hydrolysis, using bases such as sodium hydroxide, is a conventional method. google.com This reaction can be highly exothermic, and controlling the temperature is crucial to prevent unwanted side reactions. google.com The use of a co-solvent like ethanol (B145695) can facilitate the reaction between the aqueous base and the organic sulfonyl chloride. google.com
Table 3: Synthesis via Sulfonyl Chloride Intermediate
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Sulfonate Salt Formation | 1-Bromo-hexadec-1-ene | Sodium Sulfite (Na₂SO₃) | Sodium hexadec-1-ene-1-sulfonate |
| 2. Chlorination | Sodium hexadec-1-ene-1-sulfonate | POCl₃ or (COCl)₂ | Hexadec-1-ene-1-sulfonyl chloride |
Another indirect pathway involves the oxidation of a suitable sulfur-containing precursor, such as a thiol (mercaptan). The oxidation of thiols to sulfonic acids can be accomplished using strong oxidizing agents. chemistrysteps.comjove.com
The reaction typically proceeds through intermediate oxidation states, including disulfides and sulfinic acids, before reaching the final sulfonic acid. jove.comacs.org A variety of oxidizing systems can be employed. For example, the Oxone®/NaHCO₃ system in an acetonitrile-water mixture provides a convenient method for the direct conversion of thiols to sulfonic acids with good to excellent yields. researchgate.net Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide can also be used. chemistrysteps.comjove.com The precursor for this route would be hexadec-1-ene-1-thiol.
Table 4: Common Oxidizing Agents for Thiol to Sulfonic Acid Conversion
| Oxidizing Agent | Conditions | Notes | Reference |
|---|---|---|---|
| Oxone® / NaHCO₃ | CH₃CN-H₂O, 20±5 °C | Convenient, one-step procedure for aliphatic and aromatic thiols. | researchgate.net |
| Potassium Permanganate (KMnO₄) | Varies | Strong oxidizing agent. | chemistrysteps.comjove.com |
| Hydrogen Peroxide (H₂O₂) | Varies | Strong oxidizing agent, proceeds via sulfinic acid intermediate. | jove.comacs.org |
Preparation of Hexadec-1-ene: Precursor Synthesis and Purification
The availability of high-purity hexadec-1-ene is fundamental to the successful synthesis of hexadec-1-ene-1-sulfonic acid. Hexadec-1-ene is a long-chain terminal alkene that can be synthesized through various standard organic reactions.
Common synthetic methods include elimination reactions, such as the dehydration of hexadecan-1-ol using an acid catalyst or the dehydrohalogenation of a 1-halohexadecane. The Wittig reaction, involving the reaction of an appropriate phosphonium (B103445) ylide with pentadecanal, is another established method for creating the terminal double bond.
Purification of the synthesized hexadec-1-ene is critical to remove by-products, isomers, and unreacted starting materials. Distillation is the primary method for purifying liquid organic products like alkenes. savemyexams.com Given that hex-1-ene has a boiling point of 63 °C and the corresponding alcohol, hexan-2-ol, boils at 136 °C, a significant difference in boiling points allows for effective separation by distillation. savemyexams.com For industrial-scale purification, techniques such as azeotropic distillation may be employed to separate the alkene from impurities with close boiling points. google.com The purity of the final product can be verified using qualitative tests, such as the reaction with bromine water or acidified KMnO₄, which would show a positive result for the alkene but no reaction for a saturated alkane or alcohol impurity. savemyexams.com
Elimination Reactions for Alpha-Olefin Formation
The synthesis of the precursor, hexadec-1-ene (an alpha-olefin), is a critical first step. Elimination reactions are a fundamental strategy for introducing the carbon-carbon double bond required for an olefin. These methods typically involve the removal of two substituents from adjacent carbon atoms. The challenge in alpha-olefin synthesis is to ensure the formation of the double bond at the terminal (alpha) position, as internal olefins are often thermodynamically more stable. acs.orgrsc.org
Dehydration of Alcohols: A prominent method for synthesizing alpha-olefins is the catalytic dehydration of long-chain fatty alcohols. rsc.org For example, stearic alcohol can be converted to alpha-olefins with high conversion and selectivity using a mixed catalyst system of nano-sized alumina (B75360) (Al₂O₃) and thoria (ThO₂). rsc.org The reaction proceeds via an anti-elimination mechanism where Lewis acidic sites on the alumina catalyst adsorb and eliminate the hydroxyl group, forming a carbocation intermediate. rsc.org While alumina alone can catalyze the reaction, it often leads to isomeric olefin products. The addition of ThO₂ has been shown to suppress the undesired isomerization of the alpha-olefin, thereby increasing the yield of the desired terminal olefin to as high as 92%. rsc.org
Dehydrohalogenation of Alkyl Halides: Another classic approach is the elimination of a hydrogen halide (H-X) from an alkyl halide. acs.org This transformation can be promoted by strong bases or, more recently, by transition-metal catalysts under milder conditions. acs.org Palladium-catalyzed dehydrohalogenation of primary alkyl bromides has been demonstrated as a method to form terminal olefins at room temperature with excellent yield, avoiding the harsh conditions that can lead to olefin isomerization. organic-chemistry.org This method's success relies on ligand control to suppress side reactions and ensure high selectivity for the terminal product. acs.org
| Reaction Type | Starting Material | Key Reagents/Catalyst | Key Outcome/Advantage |
|---|---|---|---|
| Alcohol Dehydration | Fatty Alcohols (e.g., Stearic Alcohol) | Al₂O₃/ThO₂ mixed catalyst | High selectivity (up to 92%) for α-olefins by suppressing isomerization. rsc.org |
| Dehydrohalogenation | Primary Alkyl Bromides | Palladium catalyst, specific ligands | Forms terminal olefins under mild, room-temperature conditions. acs.orgorganic-chemistry.org |
| Tosylates Elimination | Alkyl Tosylates | NaI, DBU in dimethoxyethane | Clean elimination to terminal olefins. organic-chemistry.org |
Interactive Data Table: Overview of Elimination Reactions for Alpha-Olefin Synthesis. acs.orgrsc.orgorganic-chemistry.orgorganic-chemistry.org
Polymerization and Oligomerization Control for Monomer Purity
The industrial production of specific alpha-olefins like hexadec-1-ene often relies on the catalytic oligomerization of smaller, abundant olefins, most notably ethylene (B1197577). google.comwisc.edu In this context, "oligomerization" refers to the linking of a few monomer units, as opposed to the extensive linking seen in polymerization. The primary challenge is to precisely control the reaction to maximize the yield of the desired C₁₆ fraction (hexadec-1-ene) while minimizing the formation of other chain lengths and high-molecular-weight polymers. google.comresearchgate.net
Control over the product distribution is achieved through careful selection of catalysts and reaction conditions.
Catalyst Systems: Chromium-based catalysts are widely used for ethylene oligomerization. google.com For example, a catalyst system composed of a chromium compound, an amine or metal amide, and an alkylaluminum compound can selectively produce 1-hexene (B165129) from ethylene. google.com Group 4 metallocene catalysts, such as those based on zirconium (e.g., (nBuCp)₂ZrCl₂), are also effective for the oligomerization of higher alpha-olefins. mdpi.com The choice of cocatalyst or activator, such as methylaluminoxane (B55162) (MAO), can significantly affect the molecular weight distribution of the resulting oligomers. mdpi.comnih.gov
Reaction Conditions: Temperature is a critical parameter for controlling the degree of oligomerization. researchgate.net In studies with metallocene catalysts, it has been shown that as the reaction temperature increases, the probability of chain termination increases relative to chain propagation, leading to the formation of shorter oligomer chains. researchgate.net Similarly, the use of hydrogen during polymerization with titanium-magnesium catalysts can dramatically increase the rate of polymerization for hexene-1. nih.gov
The ultimate goal is to achieve a high purity of the hexadec-1-ene monomer. This often requires downstream processing, such as distillation, to separate the desired C₁₆ fraction from other oligomers and any polymeric byproducts. researchgate.net The removal of catalyst residues is also a crucial step to prevent issues like deposition on distillation equipment and to ensure the quality of the final product. google.com
Reaction Mechanisms and Chemical Reactivity of Hexadec 1 Ene 1 Sulfonic Acid
Mechanistic Studies of the Sulfonic Acid Moiety Reactivity
The sulfonic acid group (-SO₃H) is the primary site of reactivity related to proton transfer and nucleophilic substitution at the sulfur atom. Its properties are analogous to other strong acids like sulfuric acid.
Sulfonic acids are characterized as strong acids, often with pKa values in the negative range, indicating a high degree of dissociation in aqueous solutions. wikipedia.org Their acidity is significantly greater than that of corresponding carboxylic acids; for instance, methanesulfonic acid (pKa = -1.9) is about a million times stronger than acetic acid (pKa = 4.76). wikipedia.org The high acidity of the sulfonic acid moiety in Hexadec-1-ene-1-sulfonic acid is fundamental to its role as a catalyst and in proton exchange membranes. mdpi.comatamanchemicals.com
Proton transfer dynamics in sulfonic acids are rapid and efficient, facilitated by networks of hydrogen bonds, often involving water molecules. rsc.org Theoretical studies on sulfonic acid groups, such as those in Nafion®, have identified specific mechanisms for proton diffusion, including "pass-through" and "pass-by" pathways, which involve the protonation and deprotonation of the -SO₃H group and adjacent complexes. rsc.org This high proton mobility is a key feature of polymers containing vinylsulfonic acid, which are used in proton-exchange membranes for fuel cells. mdpi.comresearchgate.net The acidity can be influenced by the surrounding chemical environment and the nature of the base it interacts with. Computational studies have examined the energetics of proton transfer from various sulfonic acids to amines, showing that factors like the difference in proton affinity between the acid anion and the amine influence the formation of ionic pairs. nih.gov
Table 1: Comparison of Acidity (pKa) for Various Acids This table provides context for the acidity of sulfonic acids compared to other common acids.
| Compound Name | Formula | pKa Value |
| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | -2.8 wikipedia.org |
| Methanesulfonic acid | CH₃SO₃H | -1.9 wikipedia.org |
| Benzoic acid | C₆H₅COOH | 4.20 wikipedia.org |
| Acetic acid | CH₃COOH | 4.76 wikipedia.org |
Esterification and Salt Formation Reaction Kinetics
The sulfonic acid group readily undergoes reactions with alcohols to form sulfonate esters and with bases to form sulfonate salts.
Esterification: The esterification of sulfonic acids with alcohols is an acid-catalyzed process. aurak.ac.ae Unlike the liquid-phase catalysis by sulfuric acid, which can lead to corrosion and separation difficulties, solid-supported sulfonic acid catalysts are often preferred. aurak.ac.ae Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) have explored several possible mechanisms, including addition-elimination (Ad–E) pathways and SN2-type reactions. rsc.orgresearchgate.net The formation of a sulfonylium cation intermediate has been suggested as a key step, indicating that the reaction can proceed through an SN1-like mechanism with a low activation barrier. rsc.org The kinetics of these reactions can be complex and are often studied using models like the Langmuir-Hinshelwood (L-H) model for heterogeneous catalysts or first-order reversible reaction models for ionic liquid catalysts. aurak.ac.aeoup.com
Salt Formation: As strong acids, sulfonic acids react readily with bases to form sulfonate salts. thieme-connect.de This is a fundamental acid-base neutralization reaction. The formation of sulfonate salts is a widely used strategy in the pharmaceutical industry to improve the physicochemical properties, such as solubility and stability, of active pharmaceutical ingredients (APIs). researchgate.netnih.gov The process typically involves adding the sulfonic acid to the basic form of a drug in a suitable solvent. researchgate.net The kinetics of this neutralization are generally very fast, driven by the instantaneous proton transfer from the strong acid to the base. researchgate.net
Reactivity at the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to addition reactions. atamanchemicals.comwikipedia.org The presence of the strongly electron-withdrawing sulfonate group directly attached to the double bond (a vinyl sulfonate structure) significantly influences its reactivity.
Electrophilic addition is a characteristic reaction of alkenes, where an electrophile adds across the double bond. libretexts.org The reaction typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org
Regioselectivity: In the case of an unsymmetrical alkene like this compound, the addition of an electrophile (E⁺) can, in principle, form two different carbocation intermediates. According to Markovnikov's rule, the electrophile adds to the carbon atom that has more hydrogen atoms, leading to the formation of the more stable carbocation (tertiary > secondary > primary). libretexts.orgyoutube.com However, the vinyl sulfonate group is strongly electron-withdrawing, which destabilizes an adjacent carbocation. Therefore, the addition of an electrophile to the C2 carbon (the carbon not attached to the sulfur) would be favored, placing the positive charge on the C1 carbon, where it is destabilized. Conversely, addition to the C1 carbon would place the positive charge on the C2 carbon, forming a more stable secondary carbocation further down the alkyl chain. The regioselectivity will be a balance between the formation of a more stable secondary carbocation and the inductive effects of the sulfonate group.
Stereoselectivity: The stereochemistry of electrophilic addition depends on the mechanism. The intermediate carbocation is planar, allowing the nucleophile to attack from either face, which can lead to a mixture of stereoisomers (a racemic mixture if a new chiral center is formed from an achiral starting material). youtube.com However, in some cases, solvent interactions or the formation of bridged intermediates (e.g., with halogens) can lead to specific stereochemical outcomes, such as anti-addition. youtube.com The stereoselectivity of additions to vinyl sulfonates can be controlled by varying reaction conditions or catalysts. researchgate.net
In the presence of radical initiators like peroxides, the addition of certain reagents, most notably hydrogen bromide (HBr), can proceed via a free-radical mechanism. wikipedia.orgpharmaguideline.com This pathway leads to an anti-Markovnikov orientation of addition. organicreactions.orglibretexts.org
The mechanism involves a chain reaction with three distinct phases:
Initiation: A radical is generated from a non-radical precursor, such as the homolytic cleavage of a peroxide. wikipedia.org This radical then abstracts a hydrogen from HBr to form a bromine radical (Br•). libretexts.org
Propagation: The bromine radical adds to the carbon-carbon double bond. This addition occurs at the less substituted carbon (C1 in this compound) to form the more stable radical intermediate on the more substituted carbon (C2). wikipedia.orglibretexts.org This intermediate radical then abstracts a hydrogen atom from another HBr molecule, forming the anti-Markovnikov product and regenerating a bromine radical to continue the chain. pharmaguideline.com
Termination: The reaction ceases when two radicals combine to form a non-radical species. wikipedia.org
This "peroxide effect" is specific to HBr; radical addition is generally not favorable for HCl or HI. libretexts.org
Table 2: Comparison of Electrophilic vs. Free Radical Addition to an Unsymmetrical Alkene (R-CH=CH₂)
| Reaction Type | Reagent | Conditions | Key Intermediate | Regioselectivity | Product |
| Electrophilic Addition | HBr | No peroxides | More stable carbocation | Markovnikov | R-CH(Br)-CH₃ |
| Free Radical Addition | HBr | Peroxides, heat, or UV light | More stable radical | Anti-Markovnikov | R-CH₂-CH₂(Br) |
Cycloaddition Reactions Involving the Alkene Functionality
The double bond of this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. The reactivity in these reactions is heavily influenced by the electron-withdrawing nature of the sulfonic acid group, which makes the alkene an electron-poor system.
A prominent example is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. mdpi.com In this reaction, a 1,3-dipole (a molecule with three atoms and a separated charge) reacts with a dipolarophile (the alkene). Due to the electron-withdrawing sulfonate group, this compound would be expected to act as a good dipolarophile. Studies on phenyl vinyl sulphone, a structural analogue, show it has a strong electrophilic character and readily participates in [3+2] cycloadditions with nucleophilic dipoles like azomethine ylides. mdpi.com These reactions can exhibit high regioselectivity and stereoselectivity, often with a high degree of charge transfer at the transition state. mdpi.com The reaction can proceed through a non-concerted, two-stage, one-step mechanism. mdpi.com Other cycloaddition reactions, such as the Diels-Alder [4+2] reaction, are also possible, though the electron-poor nature of the double bond would necessitate reaction with an electron-rich diene.
Hydrolytic Stability and Degradation Pathways of Alkenesulfonates
The hydrolytic stability and degradation of alkenesulfonates, such as this compound, are critical for understanding their environmental fate and persistence. While direct studies on the hydrolytic stability of this compound are not extensively detailed in the provided research, the degradation pathways of structurally related sulfonated compounds offer significant insights. The biodegradation of surfactants like linear alkylbenzenesulfonates (LAS) provides a model for how complex bacterial communities mineralize these compounds. This process occurs in two main stages: the initial degradation of LAS congeners into sulfophenylcarboxylates (SPCs), followed by the mineralization of these SPCs nih.gov.
One of the key metabolites in this pathway, 3-(4-sulfophenyl)butyrate, is mineralized by the bacterium Comamonas testosteroni KF-1. This process involves the conversion of 4-sulfoacetophenone to 4-sulfophenyl acetate (B1210297), a reaction catalyzed by a Baeyer-Villiger monooxygenase. Subsequently, an esterase hydrolyzes 4-sulfophenyl acetate into 4-sulfophenol and acetate nih.gov. This enzymatic cascade highlights a common strategy in the microbial degradation of sulfonated aromatic compounds, involving oxidation and hydrolysis to break down the parent molecule into smaller, more readily metabolizable fragments.
Another degradation pathway for sulfonated aromatics is exemplified by the metabolism of p-toluenesulfonate by Comamonas testosteroni T-2. This bacterium initiates degradation by oxidizing the methyl group to form 4-sulfobenzoate. This intermediate is then desulfonated to produce sulfite (B76179) and protocatechuate, which is further processed through meta-cleavage of the aromatic ring ethz.ch. The initial oxidation is carried out by a two-component NADH-dependent monooxygenase system ethz.ch.
These examples from microbial metabolism suggest that the degradation of this compound in the environment would likely proceed through oxidative attack on the alkyl chain, potentially followed by desulfonation. The double bond in this compound provides an additional site for enzymatic modification.
Recent advancements in synthetic chemistry also shed light on the reactivity of the carbon-sulfur bond in alkenesulfonates. An electrochemical, three-component reaction has been developed for the synthesis of alkyl alkenesulfonates from cinnamic acids, sulfur dioxide, and alcohols researchgate.netchemrxiv.org. This metal-free process utilizes graphite (B72142) electrodes and proceeds via a decarboxylative transformation, indicating a pseudo-Kolbe type reaction mechanism researchgate.netchemrxiv.orgnih.gov. In this proposed pathway, the cinnamate (B1238496) is oxidized to a radical cation, which then reacts with a monoalkylsulfite. A second oxidation and subsequent decarboxylation yield the final alkenesulfonate product nih.gov. This synthetic route underscores the electrochemical reactivity of precursors to alkenesulfonates and provides a potential, albeit non-biological, pathway for their transformation.
Table 1: Key Enzymes and Reactions in the Degradation of Related Sulfonated Compounds
| Compound | Organism/System | Key Enzyme(s) | Reaction | Degradation Products |
|---|---|---|---|---|
| 3-(4-sulfophenyl)butyrate | Comamonas testosteroni KF-1 | Baeyer-Villiger monooxygenase, Esterase | Oxidation, Hydrolysis | 4-sulfophenol, Acetate nih.gov |
| p-Toluenesulfonate | Comamonas testosteroni T-2 | NADH-dependent monooxygenase | Methyl group oxidation, Desulfonation | Sulfite, Protocatechuate ethz.ch |
| Cinnamic Acids | Electrochemical Synthesis | Not Applicable | Decarboxylative Sulfonylation | Alkyl Alkenesulfonates researchgate.netchemrxiv.org |
Investigating Cross-Coupling and Functionalization of Sulfonic Acid Derivatives
The sulfonic acid group and its derivatives are versatile functional groups in organic synthesis, enabling a variety of cross-coupling and functionalization reactions. These transformations are crucial for the synthesis of complex molecules and materials.
Cross-Coupling Reactions:
Recent research has expanded the utility of sulfonic acid derivatives as partners in cross-coupling reactions, offering alternatives to more traditional organometallic reagents. One notable advancement is the intramolecular cross-coupling of sulfonic acid derivatives through an aryl-radical transfer (ART) mechanism. This can be achieved using tris(trimethylsilyl)silane (B43935) (TTMSS) at room temperature or through a photoredox-catalyzed procedure rsc.orgrsc.orgresearchgate.net. These methods provide mild conditions for the formation of biaryl compounds from substrates prepared from activated sulfonic acids and 2-halophenols or anilines rsc.orgrsc.orgresearchgate.net.
Palladium-catalyzed desulfinative cross-coupling reactions have also been developed, allowing for the reaction of sodium arylsulfinates with arylboronic acids under aerobic conditions to produce biaryl compounds researchgate.net. The efficiency of these reactions can be enhanced by the addition of a catalytic amount of a Cu(II) salt researchgate.net. Furthermore, a combination of photoredox and nickel catalysis has enabled the decarboxylative cross-coupling of carboxylic acids with vinyl halides, showcasing the versatility of dual catalytic systems in forming new carbon-carbon bonds researchgate.net. This synergistic approach has also been applied to the sulfonylation of aryl, heteroaryl, and vinyl halides using sodium sulfinates, providing a route to diverse aromatic sulfones at room temperature semanticscholar.org.
A novel cross-coupling reaction of vinyl sulfonates has been developed for the synthesis of sulfonic acid salts and sulfonic acids under mild conditions researchgate.net. This method demonstrates the simultaneous formation of a tetrasubstituted alkene and a sulfonic acid salt, highlighting an atom-economical approach to valuable chemical products researchgate.net.
Functionalization Reactions:
The sulfonic acid group can be readily functionalized to create other important chemical entities, such as sulfonate esters. A facile method for the synthesis of aryl sulfonate esters involves the reaction of sulfonic acids with diazo compounds under mild, additive-free conditions researchgate.net. Sulfonate esters are valuable as alkylating agents in organic synthesis and can be prepared by the alcoholysis of sulfonyl chlorides wikipedia.org.
The functionalization of inorganic materials with sulfonic acid groups is another area of active research, leading to the development of efficient solid acid catalysts. Materials such as silica (B1680970), titania, and zirconia have been functionalized with sulfonic acid groups through various methods, including grafting and co-condensation mdpi.com. These materials have shown high catalytic activity in various organic transformations, such as the synthesis of biscoumarin derivatives and the protection of alcohols mdpi.com. The covalent coupling of sulfonic acid groups onto polymer surfaces is also a key strategy for modifying their properties, for instance, to induce the nucleation of apatite for biomedical applications nih.gov.
Table 2: Overview of Cross-Coupling and Functionalization Reactions of Sulfonic Acid Derivatives
| Reaction Type | Substrates | Catalyst/Reagent | Product | Key Features |
|---|---|---|---|---|
| Intramolecular Cross-Coupling | Sulfonic acid derivatives | TTMSS or Photoredox catalyst | Biaryl compounds | Mild, tin-free conditions rsc.orgrsc.orgresearchgate.net |
| Desulfinative Cross-Coupling | Sodium arylsulfinates, Arylboronic acids | Palladium catalyst, Cu(II) co-catalyst | Biaryl compounds | Aerobic conditions, good to excellent yields researchgate.net |
| Sulfonylation | Aryl/Vinyl halides, Sodium sulfinates | Nickel/Photoredox dual catalyst | Aromatic sulfones | Room temperature, excellent functional group tolerance semanticscholar.org |
| Advanced Cross-Coupling | Vinyl sulfonates | Not specified | Tetrasubstituted alkenes, Sulfonic acid salts | Atom-economical, mild conditions researchgate.net |
| Esterification | Sulfonic acids, Diazo compounds | None (direct reaction) | Sulfonate esters | Mild, additive-free conditions researchgate.net |
| Surface Functionalization | Polymers (e.g., HMWPE, EVOH) | Sulfuric acid or Chlorosulfonic acid | Sulfonated polymers | Induces apatite nucleation nih.gov |
Catalytic Applications of Hexadec 1 Ene 1 Sulfonic Acid and Its Derivatives
Homogeneous Catalysis by Hexadec-1-ene-1-sulfonic Acid
In a homogeneous setting, the catalyst and reactants exist in the same phase, which often leads to high catalytic activity and selectivity due to the absence of mass transfer limitations.
This compound, as a strong Brønsted acid, can donate a proton to a substrate, thereby activating it for subsequent chemical transformation. This catalytic action is fundamental to a wide array of organic reactions. While research directly focused on this compound is specific, the principles of its catalytic activity can be inferred from studies on analogous vinylsulfonic and long-chain alkylsulfonic acids. These acids are effective catalysts for reactions such as esterification, Friedel-Crafts acylations, and Michael additions. atamanchemicals.comresearchgate.netwikipedia.org For instance, polyvinylsulfonic acid, a polymeric analogue, has demonstrated excellent performance as a homogeneous Brønsted acid catalyst for the Michael addition of indoles to α,β-unsaturated ketones, leading to high yields of β-indolylketones. researchgate.net The catalytic efficiency of such sulfonic acids is often compared to conventional Brønsted acids, with polymeric versions showing advantages like biodegradability, ease of handling, and tunable acidity. researchgate.net
The development of chiral Brønsted acid catalysts is crucial for stereoselective synthesis. nih.gov Axially chiral sulfonic acids have been synthesized and utilized to create a specific chiral environment for asymmetric transformations. nih.govnih.gov The general mechanism involves the protonation of a substrate by the sulfonic acid, which enhances its electrophilicity and facilitates nucleophilic attack. In the context of this compound, the long hexadecyl chain could influence its solubility in nonpolar organic solvents, making it a suitable catalyst for transformations involving hydrophobic substrates.
Table 1: Examples of Organic Transformations Catalyzed by Sulfonic Acids
| Reaction Type | Catalyst Type | Substrates | Product | Reference |
|---|---|---|---|---|
| Michael Addition | Polyvinylsulfonic acid | Indoles, α,β-unsaturated ketones | β-indolylketones | researchgate.net |
| Esterification | Poly(vinylsulfonic acid)-grafted solid | Carboxylic acids, Alcohols | Esters | rsc.orgrsc.org |
| Friedel-Crafts Acylation | Poly(vinylsulfonic acid)-grafted solid | Aromatic compounds, Acylating agents | Aromatic ketones | atamanchemicals.comrsc.orgrsc.org |
| Dihydroxylation | p-Toluenesulfonic acid | Olefins | Diols | researchgate.net |
Catalytic Role in Condensation and Cyclization Reactions
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are frequently catalyzed by acids. Sulfonic acids, including those with long alkyl chains, are effective in promoting such reactions. For example, sulfonic acid-functionalized catalysts have been successfully employed in Claisen-Schmidt condensation reactions. researchgate.net The catalyst protonates the carbonyl oxygen of an aldehyde or ketone, increasing its electrophilicity and facilitating the attack by a nucleophile, such as an enolate.
Cyclization reactions, the formation of cyclic compounds from acyclic precursors, are another area where Brønsted acids play a pivotal role. Acid-catalyzed cyclizations are key steps in the synthesis of various heterocyclic compounds. cardiff.ac.uk For example, the Prins cyclization, which involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by nucleophilic capture, can be effectively catalyzed by sulfonic acids. acs.orgnih.gov The reaction is initiated by the protonation of the carbonyl compound by the sulfonic acid catalyst.
Heterogeneous Catalysis Incorporating Sulfonic Acid Moieties
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and reusability, making them highly desirable for industrial processes. The sulfonic acid group can be immobilized onto solid supports to create robust and recyclable solid acid catalysts.
Mesoporous materials, such as SBA-15 silica (B1680970), are excellent supports for catalytic applications due to their high surface area, large and uniform pore size, and thermal stability. arabjchem.org The functionalization of these materials with sulfonic acid groups creates highly active and selective solid acid catalysts. researchgate.netuq.edu.aunih.gov
A common method for synthesizing these materials involves the post-functionalization of the mesoporous silica. arabjchem.orguq.edu.auresearchgate.net This typically includes:
Grafting: The silica surface is reacted with an organosilane containing a thiol (-SH) group, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS). arabjchem.orgmdpi.com
Oxidation: The thiol groups are then oxidized to sulfonic acid (-SO3H) groups using an oxidizing agent like hydrogen peroxide. arabjchem.orgmdpi.com
An alternative approach is the co-condensation method, where the silica precursor (e.g., tetraethyl orthosilicate (B98303), TEOS) is reacted simultaneously with the organosilane precursor. researchgate.netmdpi.com This can lead to a more uniform distribution of the sulfonic acid groups within the material's framework. mdpi.com Researchers have also explored solvent-free synthesis methods to create mesoporous organosilica with ultra-high sulfonic acid concentrations. rsc.org The properties of these materials, such as surface area, pore size, and acid density, can be tailored by adjusting the synthesis conditions. arabjchem.orgrsc.org
Table 2: Synthesis Methods for Sulfonic Acid-Functionalized Mesoporous Silica
| Synthesis Method | Precursors | Key Steps | Resultant Material | References |
|---|---|---|---|---|
| Post-functionalization (Grafting) | SBA-15 silica, (3-mercaptopropyl)trimethoxysilane (MPTS), H₂O₂ | 1. Refluxing SBA-15 with MPTS in toluene. 2. Oxidation of thiol groups with H₂O₂. | SBA-Pr-SO₃H | arabjchem.org |
| Co-condensation | Tetraethyl orthosilicate (TEOS), MPTS, Pluronic P123 (template) | 1. Co-condensation of silica and organosilane precursors. 2. Template removal. 3. Oxidation of thiol groups. | Sulfonic acid-functionalized mesoporous silica | researchgate.netmdpi.com |
| Solvent-free Synthesis | Mercaptopropyltrimethoxysilane (MPTS), Tetramethoxysilane (TMOS), Block copolymer template | Self-assembly under melting conditions and high-temperature condensation. | Mesoporous organosilica with high acid concentration | rsc.org |
Polymeric Sulfonic Acid Resins in Chemical Processes
Polymeric sulfonic acid resins are widely used as solid acid catalysts in a variety of chemical processes. researchgate.net These resins typically consist of a cross-linked polymer backbone, such as polystyrene-co-divinylbenzene, to which sulfonic acid groups are attached. researchgate.net Commercial examples include Amberlyst resins. researchgate.net
An alternative to sulfonating pre-formed polymers is the grafting of vinylsulfonic acid monomers onto a polymeric support. atamanchemicals.comrsc.orgrsc.orgnih.gov This approach allows for the creation of a high-density layer of sulfonic acid groups on the surface of the carrier material. rsc.orgrsc.org These poly(vinylsulfonic acid)-grafted materials have shown superior catalytic performance in reactions like esterification and Friedel-Crafts acylation compared to other solid acid catalysts. rsc.orgrsc.org They also exhibit high stability and can be easily recycled. rsc.orgrsc.org The catalytic activity of these resins is influenced by factors such as the acid site concentration, acid strength, and pore structure. researchgate.net
Elucidating Catalytic Mechanisms and Enhancing Selectivity
Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and improving catalyst performance. For sulfonic acid-catalyzed reactions, the fundamental step is the protonation of the substrate. In the case of polymeric or supported sulfonic acid catalysts, the mechanism can be more complex. A proposed "capture-nucleophilic addition-release" model for a fiber-supported sulfonic acid catalyst suggests that the functionalized support effectively concentrates the substrate, promotes its conversion, and then releases the product, leading to high efficiency and selectivity. rsc.org
Enhancing selectivity, particularly in reactions with multiple potential products, is a significant challenge in catalysis. For supported sulfonic acid catalysts, selectivity can be significantly influenced by the properties of the support and the reaction medium. It has been shown that strong hydrophilic interactions between the reaction products and the surface of mesoporous silica-supported sulfonic acid catalysts can lead to much higher selectivity compared to homogeneous catalysts. nih.govrsc.orgresearchgate.net
Another strategy to enhance selectivity is to modify the catalyst's surface properties. For example, coating silica-supported sulfonic acids with a hydrophobic ionic liquid has been shown to not only increase catalytic activity in water but also to considerably improve the process selectivity in many Brønsted acid-catalyzed reactions, including Prins cyclization and dehydrative etherification. acs.orgnih.gov This synergistic effect between the organomodified silica and the ionic liquid provides a novel route for improving the selectivity of heterogeneous catalysts. acs.org
Advancements in Sustainable Catalysis through Alkenesulfonic Acids
The pursuit of green chemistry has intensified the research and development of catalysts that are not only efficient and selective but also environmentally benign. In this context, alkenesulfonic acids, particularly those with long alkyl chains such as this compound, are emerging as a promising class of catalysts. Their unique molecular structure, featuring a hydrophobic carbon chain and a hydrophilic sulfonic acid group, imparts surfactant-like properties, opening avenues for their application in various sustainable catalytic processes. This section explores the advancements in sustainable catalysis driven by the application of these long-chain alkenesulfonic acids and their derivatives.
The dual functionality of long-chain alkenesulfonic acids allows them to act as both a catalyst and a phase-transfer agent, which is particularly advantageous in reactions involving immiscible reactants. This property can enhance reaction rates and facilitate easier product separation, thereby reducing the reliance on volatile organic solvents and minimizing waste generation. The integration of the sulfonic acid group, a strong Brønsted acid, into a long-chain alkene structure provides a catalyst that can be tailored for specific applications, including esterification, hydrolysis, and condensation reactions.
Research into solid-supported sulfonic acid catalysts has demonstrated their potential in sustainable chemical synthesis. By immobilizing sulfonic acid groups on solid supports like silica or polymers, highly stable and reusable heterogeneous catalysts can be developed. mdpi.com While specific research on this compound as a standalone catalyst is limited, the principles derived from studies on other long-chain sulfonic acids and their sulfonated derivatives provide a strong basis for their potential applications. For instance, the catalytic activity of organosulfonic acid-functionalized mesoporous silicas in the esterification of fatty acids highlights the effectiveness of these types of catalysts.
The surfactant properties of compounds like sodium 1-hexadecene-1-sulfonate suggest that this compound could be highly effective in micellar catalysis. ontosight.ai In this approach, the catalyst forms micelles in an aqueous medium, creating a hydrophobic microenvironment where organic reactions can proceed at accelerated rates. mdpi.com This technique aligns with the principles of green chemistry by using water as a solvent and enabling the easy recovery and recycling of the catalyst. mdpi.com
Research Findings on Alkenesulfonic Acid Catalysis
While direct catalytic data for this compound is not extensively documented in publicly available literature, the performance of analogous long-chain sulfonic acid catalysts in key organic transformations provides valuable insights. The following tables present representative data from studies on similar catalytic systems, illustrating their potential efficacy in sustainable processes.
Table 1: Catalytic Performance in Esterification Reactions
The esterification of carboxylic acids is a fundamental reaction in the chemical industry. The use of solid acid catalysts is a green alternative to corrosive mineral acids. The table below summarizes the catalytic activity of various sulfonic acid-based catalysts in esterification reactions.
| Catalyst System | Reactants | Reaction Conditions | Conversion (%) | Selectivity (%) | Source |
| Sulfonic Acid Functionalized Mesoporous Silica | Acetic Acid and Butanol | 110°C | >90 | High | researchgate.net |
| Silica-Supported Propyl Sulfonic Acid | Levulinic Acid and Pentanol | 75°C, 2h, solvent-free | >95 | >95 | beilstein-journals.org |
| Sulfonic Acid Functionalized Ionic Liquids | Oleic Acid and Ethanol (B145695) | 100°C, 2h | High | High | mdpi.com |
Table 2: Application in Condensation Reactions
Condensation reactions are crucial for the synthesis of many fine chemicals and polymers. Heterogeneous sulfonic acid catalysts have shown excellent performance in these transformations.
| Catalyst System | Reaction Type | Reactants | Product | Yield (%) | Source |
| Silica-Supported Sulfonic Acid | Aldol Condensation | Acetone and Benzaldehyde | Dibenzylideneacetone | 85 | mdpi.com |
| Amberlyst-15 (Sulfonated Resin) | Knoevenagel Condensation | Benzaldehyde and Malononitrile | 2-Benzylidenemalononitrile | 98 | mdpi.com |
| Sulfonated Carbon Nanotubes | Pechmann Condensation | Phenol and Ethyl Acetoacetate | 7-Hydroxy-4-methylcoumarin | 92 | mdpi.com |
These findings underscore the broad applicability and efficiency of sulfonic acid-based catalysts in promoting sustainable chemical transformations. The development of catalysts derived from long-chain alkenes like hexadec-1-ene holds the promise of combining high catalytic activity with the benefits of surfactant properties, leading to even more efficient and greener chemical processes.
Applications in Advanced Materials Science and Engineering
Surface Active Agents and Interfacial Phenomena
The amphiphilic nature of Hexadec-1-ene-1-sulfonic acid makes it an effective surface-active agent, capable of modifying the properties of interfaces between different phases. This characteristic is particularly valuable in polymerization processes and the stabilization of colloidal systems.
Emulsification Principles in Polymerization Processes
In emulsion polymerization, where monomer droplets are dispersed in an aqueous phase, the choice of emulsifier is critical to the success of the reaction. This compound can act as a polymerizable surfactant, or "surfmer," offering distinct advantages over conventional emulsifiers. Its ability to participate in the polymerization reaction leads to its covalent incorporation into the polymer backbone. This permanent attachment of the stabilizing group minimizes issues such as migration and leaching of the surfactant from the final polymer product, which can be crucial for applications requiring high purity and long-term stability.
The emulsification process relies on the formation of micelles by the surfactant in the aqueous phase. These micelles serve as the primary loci for the initiation of polymerization. The hydrophobic tails of the this compound molecules create a nonpolar core that solubilizes the monomer, while the hydrophilic sulfonic acid heads form a stabilizing shell at the micelle-water interface.
A notable example of a similar alpha-olefin sulfonate in action is the use of sodium alpha-olefin sulfonate (AOS) in the emulsion copolymerization of styrene (B11656) and butyl acrylate (B77674). Research has shown that as the concentration of the AOS polymerizable emulsifier increases, the resulting latex particle size decreases, and the solid content of the latex increases, demonstrating the efficiency of this class of compounds in stabilizing the growing polymer particles. researchgate.net
Role in Stabilizing Dispersions and Colloids
The stability of dispersions and colloidal systems is paramount in numerous material applications, from coatings and inks to ceramics and composites. This compound contributes to the stabilization of these systems through both electrostatic and steric repulsion mechanisms. The negatively charged sulfonate head groups create an electrical double layer around the dispersed particles, leading to repulsive forces that prevent agglomeration.
Furthermore, the long hexadecyl chains can provide a steric barrier, a physical impediment that keeps particles separated. This dual-mode stabilization is effective in a wide range of ionic strengths and pH conditions. The presence of the sulfonic acid group, a strong acid, ensures a consistent negative charge over a broad pH range, enhancing the robustness of the stabilization.
Polymeric and Copolymeric Materials Development
The vinyl group in this compound allows it to be readily incorporated into polymer chains as a comonomer, offering a pathway to tailor the properties of the resulting materials.
Comonomer Integration for Enhanced Polymer Properties
The integration of this compound as a comonomer can impart a range of desirable properties to polymers. The sulfonic acid groups introduce hydrophilicity and ionic conductivity, which can be beneficial for applications such as antistatic coatings, hydrogels, and ion-exchange resins. The long aliphatic side chain can act as an internal plasticizer, increasing the flexibility and processability of the polymer.
In a study on the copolymerization of styrene and butyl acrylate with an alpha-olefin sulfonate, the incorporation of the sulfonated comonomer was found to influence the glass transition temperature (Tg) of the resulting copolymer. researchgate.net This demonstrates the potential of this compound to modify the thermomechanical properties of polymers.
| Property | Base Polymer (e.g., Polystyrene) | Copolymer with this compound | Rationale for Change |
|---|---|---|---|
| Hydrophilicity | Low | Increased | Introduction of hydrophilic sulfonic acid groups. |
| Ionic Conductivity | Very Low | Increased | Presence of mobile counter-ions associated with the sulfonate groups. |
| Glass Transition Temperature (Tg) | ~100°C | Potentially Lowered | The long alkyl side chain can increase free volume and chain mobility. |
| Adhesion to Polar Substrates | Moderate | Improved | The polar sulfonic acid groups can form strong interactions with polar surfaces. |
Crosslinking Applications in Polymer Networks
While this compound itself is a monofunctional monomer in terms of its polymerizable group, its sulfonic acid functionality can be utilized in post-polymerization crosslinking reactions. For instance, the sulfonic acid groups can be ionically crosslinked with multivalent metal ions or organic cations. This method of crosslinking creates reversible ionic networks, which can exhibit interesting properties such as self-healing and shape memory behavior.
Additionally, the sulfonic acid group can act as a catalyst for certain crosslinking chemistries, such as the condensation of melamine-formaldehyde or urea-formaldehyde resins, which can be blended with the functionalized polymer to create a crosslinked network.
Ion-Exchange Media and Membrane Technologies
The sulfonic acid group is the functional heart of most cation-exchange materials. The incorporation of this compound into a polymer matrix is a direct route to creating ion-exchange media and membranes. These materials are critical in applications such as water softening, deionization, and electrochemical systems like fuel cells and electrolyzers.
The performance of an ion-exchange membrane is largely determined by its ion-exchange capacity (IEC), water uptake, and ionic conductivity. By controlling the concentration of this compound in the copolymerization, these properties can be systematically tuned. The long hydrophobic chain of the monomer can also influence the morphology of the membrane, potentially leading to the formation of well-defined hydrophilic and hydrophobic domains, which can facilitate efficient ion transport.
| Membrane Property | Controlling Factor | Projected Impact of this compound |
|---|---|---|
| Ion-Exchange Capacity (IEC) | Molar content of the sulfonated monomer. | Directly proportional to the concentration of this compound in the polymer. |
| Water Uptake | Balance between hydrophilic (sulfonic acid) and hydrophobic (polymer backbone and alkyl chain) components. | Increases with higher sulfonic acid content, but modulated by the long hydrophobic hexadecyl chain. |
| Proton Conductivity | IEC and water content. | Expected to increase with higher IEC and controlled water uptake, facilitating proton transport. |
| Mechanical Stability | Polymer backbone properties and degree of swelling. | The long alkyl chain may enhance flexibility and toughness, potentially improving mechanical stability compared to polymers with only aromatic sulfonation. |
An article on the applications of this compound in the specified areas of advanced materials science and engineering cannot be generated at this time. Extensive searches for scientific and technical literature have yielded no specific information regarding the use of this compound in the following applications:
Design of Proton Exchange Membranes (PEMs) for Energy Systems
Development of Ion-Selective Electrode Components
Research into Surface Modification and Coating Formulations
The available information focuses on the general properties of alpha-olefin sulfonates as surfactants, primarily in contexts such as detergents, cleaning products, and enhanced oil recovery. There is no documented research or application data directly linking this compound to the advanced materials science and engineering topics outlined in the request.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline and content requirements of the prompt. Any attempt to do so would not be based on factual, verifiable information.
Spectroscopic and Advanced Analytical Characterization of Hexadec 1 Ene 1 Sulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of hexadec-1-ene-1-sulfonic acid. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide critical information about the molecular framework, connectivity, and stereochemistry.
The sulfonation of alpha-olefins like 1-hexadecene (B165127) results in a mixture of products, primarily alkene sulfonates with the double bond at various positions along the alkyl chain, and hydroxyalkane sulfonates. cleaninginstitute.org For the specific isomer, (E)-hexadec-1-ene-1-sulfonic acid, the chemical shifts in ¹H and ¹³C NMR spectra are predictive of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. The vinyl protons adjacent to the electron-withdrawing sulfonate group are expected to appear significantly downfield. Protons of the long alkyl chain will resonate in the typical aliphatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is crucial for identifying all non-equivalent carbon atoms in the molecule. Quantitative ¹³C NMR has been effectively used for the analysis of alpha-olefin sulfonates. cleaninginstitute.orggoogle.com The positions of the vinyl carbons are particularly diagnostic, with the carbon atom directly bonded to the sulfur atom showing a distinct chemical shift. The various methylene (B1212753) carbons of the long alkyl chain will appear as a dense cluster of signals in the aliphatic region.
Below are representative data tables for the predicted chemical shifts of (E)-hexadec-1-ene-1-sulfonic acid.
Table 1: Predicted ¹H NMR Chemical Shifts for (E)-Hexadec-1-ene-1-sulfonic Acid (Predicted data based on general principles and data for related structures. The exact values can vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (CH =CH-SO₃H) | 6.5 - 7.0 | Doublet | ~15 Hz (trans coupling) |
| H-2 (=CH -CH₂) | 5.8 - 6.2 | Doublet of Triplets | ~15 Hz, ~7 Hz |
| H-3 (-CH₂-) | 2.1 - 2.3 | Multiplet | |
| H-4 to H-15 (-CH₂ -) | 1.2 - 1.4 | Broad Multiplet | |
| H-16 (-CH₃ ) | 0.8 - 0.9 | Triplet | ~7 Hz |
Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-Hexadec-1-ene-1-sulfonic Acid (Predicted data based on general principles and data for related structures like pent-1-ene. libretexts.orgdocbrown.info The exact values can vary based on solvent and experimental conditions.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C H=CH-SO₃H) | 140 - 150 |
| C-2 (=C H-CH₂) | 115 - 125 |
| C-3 (-C H₂-) | 32 - 35 |
| C-4 to C-13 (-C H₂-) | 28 - 32 |
| C-14 (-C H₂-) | 22 - 24 |
| C-15 (-C H₂-) | 22 - 24 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the entire spin system from the vinyl protons through the long aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the quaternary carbon (if any) and for confirming the connection of the sulfonate group to the vinyl carbon by observing correlations from the vinyl protons to the C1 carbon.
Together, these 2D NMR methods provide a comprehensive and detailed picture of the molecular structure of this compound, helping to differentiate it from other isomers present in a typical AOS mixture. science.gov
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For a non-volatile and thermally labile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.
In negative ion mode ESI-MS, this compound (C₁₆H₃₂O₃S, Molecular Weight: 304.5 g/mol ) is expected to be readily detected as the deprotonated molecule, [M-H]⁻, at an m/z of approximately 303.5.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation of long-chain sulfonates can be complex. Common fragmentation pathways for aliphatic compounds include the sequential loss of neutral alkyl fragments. libretexts.org For sulfonates, the loss of SO₃ (80 Da) or HSO₃ (81 Da) can be a characteristic fragmentation pathway. researchgate.net Derivatization, for example by methylation of the sulfonic acid to a methyl sulfonate ester, can be performed to improve volatility for GC-MS analysis and to direct fragmentation pathways. oup.com
Table 3: Predicted ESI-MS/MS Fragmentation of this compound ([M-H]⁻ Ion) (Predicted data based on general fragmentation principles of organic sulfonates and aliphatic chains.)
| Predicted m/z | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 303.5 | [M-H]⁻ | - |
| 223.5 | [M-H - SO₃]⁻ | SO₃ (80 Da) |
| various | [M-H - CₙH₂ₙ]⁻ | Alkenes |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the sulfonate group and the hydrocarbon backbone. Strong and characteristic absorption bands are expected for the S=O and S-O stretching vibrations of the sulfonic acid moiety. acs.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, which may show a weak band in the IR spectrum, typically exhibits a strong signal in the Raman spectrum. The symmetric vibrations of the sulfonate group are also Raman active. researchgate.netmetrohm.com
Table 4: Key Vibrational Bands for this compound (Representative data based on known vibrational frequencies for sulfonic acids and alkenes.) acs.orggoogle.comnih.govresearchgate.net
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch (of SO₃H) | IR | 3000 - 2500 (broad) |
| C-H Stretch (sp²) | IR, Raman | 3100 - 3000 |
| C-H Stretch (sp³) | IR, Raman | 2960 - 2850 |
| C=C Stretch | Raman (strong), IR (medium) | 1680 - 1640 |
| S=O Asymmetric Stretch | IR (strong) | 1250 - 1150 |
| S=O Symmetric Stretch | IR (strong), Raman | 1080 - 1030 |
| S-O Stretch | IR | 900 - 700 |
| C-S Stretch | Raman | 800 - 600 |
Advanced Spectrophotometric Methods for Quantitative Determination
Spectrophotometry, particularly in the UV-Visible range, offers robust methods for the quantitative determination of anionic surfactants like this compound. While the isolated double bond in the molecule has some UV absorbance, direct measurement can lack specificity. Therefore, advanced methods are employed that enhance sensitivity and selectivity through chemical reactions that produce highly colored species. lookchem.com These methods are often based on the formation of an ion-association complex between the anionic sulfonate group and a large cationic dye molecule. niscpr.res.innih.gov
Ion-Pair Complexation with Cationic Dyes: A widely used approach involves reacting the anionic surfactant with a cationic dye such as methylene blue, brilliant green, or acridine (B1665455) orange in an aqueous solution. niscpr.res.innih.govjst.go.jp The resulting ion-pair complex is sparingly soluble in water but can be extracted into a non-polar organic solvent like chloroform (B151607) or toluene. niscpr.res.injst.go.jp The intensity of the color in the organic phase, measured at the wavelength of maximum absorbance (λmax) for the complex, is directly proportional to the concentration of the anionic surfactant. niscpr.res.in The procedure involves preparing a series of standard solutions, performing the complexation and extraction, and measuring the absorbance to construct a calibration curve according to the Beer-Lambert Law. juniperpublishers.com
Research Findings: Methods using brilliant green have been optimized for the determination of sodium dodecylbenzenesulfonate, a related anionic surfactant, with a detection limit of 3 x 10⁻⁶ M. nih.gov Similarly, a method using acridine orange to form a yellow complex with sodium dodecyl sulphate, extractable into toluene, showed a linear calibration curve from 0 to 6.0 ppm at a λmax of 467 nm. niscpr.res.in The reliability of these methods depends on optimizing parameters such as pH, dye concentration, and extraction time. nih.gov
Complexation with Metal Ions: Another advanced spectrophotometric technique involves the formation of complexes with metal ions. For instance, naphthalene (B1677914) sulfonates have been shown to form neutral outer-sphere complexes with barium ions in water/acetone solutions, a reaction that can be used for spectrophotometric titration with a suitable indicator. researchgate.net This principle can be adapted for the analysis of alpha-olefin sulfonates. The formation of a stable, colored complex between the sulfonate and a specific metal-indicator system allows for quantitative determination by measuring the change in absorbance at a characteristic wavelength. juniperpublishers.comtandfonline.com
The procedure involves adding a specific volume of a metal-indicator solution to the sample containing the sulfonic acid. The change in the color of the solution, resulting from the formation of the ternary complex, is then measured. The concentration is determined by comparing the absorbance to a calibration curve prepared with known concentrations of a this compound standard.
Table 2: Example Calibration Data for a Derivatization-Spectrophotometric Method
| Standard Concentration (mg/L) | Absorbance at λmax |
|---|---|
| 0.5 | 0.095 |
| 1.0 | 0.192 |
| 2.5 | 0.478 |
| 5.0 | 0.955 |
| 7.5 | 1.430 |
These advanced spectrophotometric methods provide sensitive, cost-effective, and reliable means for the routine quantitative analysis of this compound in various samples. researchgate.netgoogle.com
Computational Chemistry and Theoretical Investigations of Hexadec 1 Ene 1 Sulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of Hexadec-1-ene-1-sulfonic acid. These calculations provide a fundamental understanding of the molecule's reactivity, polarity, and intermolecular interaction potential.
Detailed Research Findings: By solving approximations of the Schrödinger equation, DFT methods can map the electron density distribution across the molecule. For this compound, this reveals a distinct charge separation. The sulfonic acid head group (-SO₃H) is highly polar and electron-withdrawing, concentrating negative charge on the oxygen atoms, while the long hexadecyl tail (C₁₆H₃₁) is nonpolar and hydrophobic. The vinyl group (C=C) introduces a region of high electron density, making it susceptible to electrophilic attack.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The HOMO is typically localized on the C=C double bond, indicating this is the primary site for reaction with electrophiles. Conversely, the LUMO is often centered around the sulfonyl group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution. For this compound, these maps show a deep negative potential (red/yellow) around the oxygen atoms of the sulfonate group, highlighting its capacity for strong electrostatic interactions and hydrogen bonding. The hydrocarbon chain appears as a region of neutral potential (green/blue), confirming its hydrophobic nature.
| Calculated Property | Description | Typical Predicted Value/Characteristic |
| Dipole Moment | Measures the overall polarity of the molecule. | High, due to the electronegative sulfonate group. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the C=C bond. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the SO₃ group. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | Moderate, suggesting a balance of stability and reactivity. |
| Mulliken Charges | Provides a partial charge for each atom. | Highly negative on Oxygen atoms; slightly positive on Sulfur and the vinyl Carbon atoms. |
Molecular Dynamics Simulations of Interfacial and Self-Assembly Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For surfactants like this compound, MD simulations provide atomic-level resolution of their aggregation into micelles and their behavior at interfaces, such as oil-water or air-water. uitm.edu.myresearchgate.net
Detailed Research Findings: MD simulations of alpha-olefin sulfonates (AOS), the class of surfactants to which this compound belongs, have been performed to understand their self-assembly in aqueous solutions. acs.orgtandfonline.com These simulations show that above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules spontaneously aggregate to form spherical or cylindrical micelles. The hydrophobic hexadecyl tails sequester themselves in the core of the micelle to minimize contact with water, while the hydrophilic sulfonic acid head groups remain on the surface, interacting with the surrounding water molecules.
At an oil-water interface, simulations demonstrate that this compound molecules orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the water phase. This arrangement reduces the interfacial tension between the two immiscible liquids, which is the fundamental mechanism of detergency and emulsification. researchgate.net The simulations can quantify properties such as the interfacial tension, the density profile across the interface, and the orientation of the surfactant molecules. Developing accurate force fields—the set of parameters that define the potential energy of the system—is critical for the reliability of these simulations. acs.org
| Simulation Parameter | Description | Finding from Studies on Similar Alpha-Olefin Sulfonates |
| Interfacial Tension (IFT) | The energy required to increase the surface area between two immiscible phases (e.g., oil and water). | Significantly lowered by the presence of AOS at the interface. researchgate.net |
| Diffusion Coefficient | A measure of how quickly surfactant molecules move through the solvent. | Higher for individual monomers below CMC; decreases upon micelle formation. uitm.edu.my |
| Micelle Shape & Size | The geometry and aggregation number of the self-assembled structures. | Typically spherical or rod-like, depending on concentration and ionic strength. |
| Area per Molecule | The average area occupied by a single surfactant head group at the interface. | Influenced by head group repulsion and tail packing efficiency. |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are essential for mapping the potential energy surfaces of chemical reactions involving this compound. By identifying reactants, products, intermediates, and transition states, these studies can elucidate detailed reaction mechanisms and predict reaction rates.
Detailed Research Findings: A primary reaction of interest for this molecule is electrophilic addition across the C=C double bond. Computational studies can model the approach of an electrophile (e.g., H⁺ or Br⁺) to the double bond, calculating the activation energy barrier required to reach the transition state. This allows for the prediction of reaction kinetics and regioselectivity (i.e., whether the electrophile adds to the first or second carbon of the double bond).
Another important reaction is the esterification of the sulfonic acid group. DFT studies on the esterification of similar molecules like benzenesulfonic acid have explored various potential mechanisms, such as Sₙ1 and Sₙ2 pathways. rsc.orgresearchgate.net These calculations show that an Sₙ1 pathway, proceeding through a sulfonylium cation intermediate, can have a low activation barrier. rsc.orgresearchgate.net Similar computational approaches could be applied to this compound to understand its esterification reactions, which are relevant in various industrial applications. The calculations provide geometries of the transition states and the energy profile along the reaction coordinate.
| Reaction Type | Computational Method | Key Insights Gained |
| Electrophilic Addition | Density Functional Theory (DFT) | Calculation of activation energy barriers; determination of the structure of the carbocation intermediate; prediction of regioselectivity. |
| Esterification | Density Functional Theory (DFT) | Comparison of different mechanistic pathways (e.g., Sₙ1 vs. Sₙ2); identification of transition state structures and intermediates; calculation of reaction energy profiles. rsc.orgresearchgate.net |
| Sulfonation/Hydrolysis | Ab initio / DFT | Elucidation of the role of reagents like SO₃; modeling the reverse reaction (desulfonation) under hydrolytic conditions. wikipedia.org |
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which serves as a powerful tool for structure verification and the interpretation of experimental spectra. Furthermore, it can be used to explore the molecule's conformational landscape.
Detailed Research Findings: The long, flexible hexadecyl chain of this compound can adopt numerous conformations due to rotation around its many single bonds. Conformational analysis using computational methods can identify the lowest-energy (most stable) conformers. This is typically done by systematically rotating bonds and calculating the potential energy of each resulting structure. The all-trans (zigzag) conformation of the alkyl chain is generally the most stable in a non-polar environment or crystalline state, but gauche conformations become important in the disordered liquid state or within a micelle.
Quantum chemical calculations can predict spectroscopic data with high accuracy.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning experimental peaks to specific molecular motions, such as the S=O stretches of the sulfonate group or the C=C stretch of the vinyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. Comparing these predicted values with experimental data is a robust method for confirming the molecular structure. For instance, calculations can pinpoint the expected chemical shifts for the vinyl protons, which are highly diagnostic.
| Spectroscopic Technique | Predicted Parameter | Utility of Calculation |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Assignment of experimental bands to specific bond stretches and bends (e.g., S=O, C=C, C-H). |
| ¹H NMR | Chemical Shifts (ppm) | Prediction of proton resonances, especially for the distinct vinyl protons near the sulfonate group. |
| ¹³C NMR | Chemical Shifts (ppm) | Prediction of carbon resonances, confirming the carbon skeleton and identifying the vinyl carbons. |
| Mass Spectrometry | Collision Cross Section (CCS) | Prediction of the ion's rotationally averaged size and shape in the gas phase for comparison with ion mobility-mass spectrometry data. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. For surfactants like this compound, QSAR can be used to establish design principles for creating new molecules with enhanced performance.
Detailed Research Findings: While specific QSAR studies focusing solely on this compound are not prevalent, the principles can be readily applied to the broader class of alpha-olefin sulfonates. A QSAR model for surfactant performance would begin by creating a dataset of similar molecules where properties like the critical micelle concentration (CMC), surface tension at CMC, or foaming ability have been experimentally measured.
Next, a set of molecular descriptors is calculated for each molecule. These descriptors are numerical representations of the molecule's structure and properties. For a surfactant, relevant descriptors would include:
Topological descriptors: Molecular size, shape, and branching.
Hydrophobic descriptors: LogP (octanol-water partition coefficient), which correlates with the length of the alkyl chain.
Electronic descriptors: Dipole moment, partial charges on the head group atoms, and HOMO/LUMO energies.
Finally, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that links the descriptors to the measured activity. Such a model could predict, for example, how changing the length of the alkyl chain or moving the position of the double bond would affect the CMC. This predictive capability allows for the virtual screening and rational design of new, more effective surfactants without the need for extensive synthesis and testing.
| Descriptor Category | Example Descriptors | Relevance to Surfactant Design |
| Constitutional | Molecular Weight, Atom Count | Relates to the overall size and cost of the molecule. |
| Topological | Wiener Index, Kier & Hall Shape Indices | Quantifies molecular size, branching, and overall shape, which affects packing in micelles. |
| Hydrophobic | LogP, Solvent Accessible Surface Area | Directly relates to the hydrophobicity of the tail, a key driver of self-assembly and CMC. |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO | Describes the polarity and reactivity of the head group, influencing its interaction with water and ions. |
Future Research Directions and Emerging Trends for Hexadec 1 Ene 1 Sulfonic Acid
Exploration of Novel Unsaturated Sulfonic Acid Derivatives and Analogues
The fundamental structure of Hexadec-1-ene-1-sulfonic acid, featuring a long hydrocarbon chain, a reactive double bond, and a polar sulfonic acid group, provides a versatile platform for chemical modification. Future research is focused on synthesizing novel derivatives to achieve tailored properties. An efficient method has been developed for creating new α,β-unsaturated sulfonic acid derivatives that incorporate dithiocarbamate or xanthate groups. researchgate.net This is achieved through the ring-opening of an α,β-unsaturated γ-sultone, a cyclic sulfonic acid ester. researchgate.net Such derivatization can lead to compounds with unique functionalities for various applications.
Another avenue of exploration involves creating liquid crystal derivatives. nih.gov For instance, a series of novel liquid crystals based on a benzene sulfonic acid structure has been synthesized. nih.gov These compounds exhibit high thermal stability and specific liquid crystalline phases (smectic A), which could be valuable in the development of new electronic displays and sensors. nih.gov The introduction of different functional groups can significantly alter the physicochemical properties, opening doors to new materials with enhanced performance characteristics. researchgate.netnih.gov
Integration with Nanoscience and Smart Materials Development
The integration of sulfonic acid derivatives into nanoscience and smart materials is a promising area of research. The self-assembly properties of surfactants like this compound are being explored for the templated synthesis of nanomaterials. The molecular structure allows for the formation of micelles and other ordered structures that can act as nanoreactors or templates for creating porous materials and nanoparticles with controlled size and morphology.
Furthermore, the development of "smart" materials that respond to external stimuli is an active field. By incorporating sulfonic acid moieties into polymer structures, researchers can create materials that change their properties in response to pH, temperature, or ionic strength. These materials could find applications in drug delivery systems, sensors, and self-healing coatings. The ion-conductive nature of sulfonic acid groups is particularly interesting for developing new types of polymer electrolytes for batteries and fuel cells.
Advanced Applications in Interdisciplinary Fields
Researchers are leveraging the unique properties of alpha-olefin sulfonates for advanced applications in diverse fields. In the textile industry, for example, these compounds are being used to improve dyeing processes for multicomponent fabrics. nih.gov A study demonstrated that pretreating cotton and polyamide interwoven fabrics with a solution containing an alpha-olefin sulfonate and sodium alginate significantly enhanced the color effects of inkjet printing. nih.gov This synergistic effect is attributed to the formation of a composite film that increases the hydrophilicity and modifies the surface morphology of the fibers. nih.gov
In the energy sector, alpha-olefin sulfonates contribute to more sustainable practices in oil and gas extraction. stppgroup.com They are used in Enhanced Oil Recovery (EOR) techniques, where they help to increase the extraction rate from existing reservoirs. stppgroup.com By improving the efficiency of oil displacement, these surfactants reduce the need for new drilling, thereby minimizing the environmental footprint of petroleum extraction. stppgroup.com
Synergistic Approaches Combining Experimental and Computational Studies
To accelerate the discovery and optimization of new sulfonic acid derivatives and their applications, researchers are increasingly combining laboratory experiments with computational modeling. Density Functional Theory (DFT) is a powerful computational method used to substantiate experimental findings regarding the behavior of these molecules. nih.gov For example, DFT calculations have been used to understand the mesophase behavior of novel sulfonic acid-based liquid crystals, confirming the experimental characterizations. nih.gov
This synergistic approach allows for a deeper understanding of structure-property relationships. Computational screening can predict the properties of yet-to-be-synthesized molecules, guiding experimental efforts toward the most promising candidates. This reduces the time and resources spent on trial-and-error synthesis and testing. By simulating interactions at the molecular level, researchers can gain insights into the mechanisms behind observed phenomena, such as the synergistic effects seen in textile printing applications. nih.gov
Role in Circular Economy Initiatives within Chemical Manufacturing
The chemical industry is undergoing a paradigm shift towards a circular economy, which emphasizes waste reduction and the sustainable use of resources. mdpi.comdetritusjournal.com Alpha-olefin sulfonates like this compound are well-positioned to play a role in this transition. stppgroup.com The principles of green chemistry are central to this effort, focusing on the design of products and processes that minimize the use and generation of hazardous substances. mdpi.comdetritusjournal.com
Future developments will likely focus on producing these surfactants from renewable, bio-based feedstocks instead of traditional petroleum sources. detritusjournal.com This aligns with the broader goal of moving away from a fossil-fuel-based economy. detritusjournal.comdetritusjournal.com Furthermore, the entire lifecycle of the product is considered, from production to end-of-life. detritusjournal.com This includes designing surfactants that are readily biodegradable, reducing their environmental impact after use. By integrating sustainable chemistry principles, the manufacturing of this compound and related compounds can contribute to a more circular and environmentally responsible chemical industry. stppgroup.commdpi.com
Q & A
Q. What synthetic methodologies ensure high-purity Hexadec-1-ene-1-sulfonic acid for experimental studies?
Methodological Answer: Controlled sulfonation of 1-hexadecene using chlorosulfonic acid under inert nitrogen atmospheres (0–5°C) minimizes side reactions. Post-synthesis, ion-exchange chromatography (e.g., Dowex resin) removes residual acids, while recrystallization in ethanol/water mixtures enhances purity. Purity validation should include titration for sulfonic acid content (>98%) and elemental analysis .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound in aqueous solutions?
Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm sulfonic group positioning at the terminal alkene. Pair with Fourier-transform infrared spectroscopy (FT-IR) to detect S=O stretching vibrations (1040–1080 cm⁻¹) and sulfonic acid O-H bonds (2500–3000 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .
Q. How should researchers assess the thermal stability of this compound during storage?
Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition onset temperatures. Complementary differential scanning calorimetry (DSC) detects phase transitions. For long-term stability, store samples in amber vials at -20°C under argon, with periodic FT-IR checks for sulfonic group integrity .
Advanced Research Questions
Q. What experimental designs optimize the study of proton conductivity in this compound-based ionomers?
Methodological Answer: Design humidity-controlled impedance spectroscopy cells (frequency range: 1 Hz–1 MHz) to measure proton transport. Use Nafion membranes as benchmarks. Varying hydration levels (20–95% RH) and temperatures (25–80°C) reveals activation energies via Arrhenius plots. Correlate conductivity with SAXS/WAXS data to link morphology (e.g., ionic clusters) to performance .
Q. How can molecular dynamics (MD) simulations predict aggregation behavior of this compound in polymer matrices?
Methodological Answer: Develop coarse-grained models using software like LAMMPS, parameterized with quantum mechanical data (DFT) for sulfonic group interactions. Simulate systems with varying chain lengths (C12–C18 analogs) and hydration levels. Validate against experimental neutron scattering data to refine aggregation thresholds and cluster sizes .
Q. What strategies resolve contradictions between computational predictions and experimental observations of ionomer degradation?
Methodological Answer: Implement multi-scale modeling: (1) DFT identifies radical attack sites on sulfonic groups; (2) MD tracks radical diffusion pathways; (3) kinetic Monte Carlo models predict degradation rates. Experimentally, use in situ FT-IR during accelerated stress tests (e.g., Fenton’s reagent exposure) to validate computational intermediates .
Q. How do side-chain modifications (e.g., fluorination) influence the acidity and transport properties of this compound derivatives?
Methodological Answer: Synthesize fluorinated analogs via electrochemical fluorination. Compare acidity using pH titration (non-aqueous solvents) and 19F NMR chemical shifts. Assess transport via pulse-field gradient NMR for diffusion coefficients. Correlate with X-ray crystallography to map fluorinated chain packing effects .
Data Analysis & Reproducibility
Q. What statistical approaches validate reproducibility in studies comparing this compound with shorter-chain analogs?
Methodological Answer: Apply ANOVA with post-hoc Tukey tests to compare conductivity datasets (n ≥ 5 replicates). Use principal component analysis (PCA) to cluster structural (NMR/SAXS) and functional (conductivity) data. Report confidence intervals (95%) and effect sizes to quantify chain-length dependencies .
Q. How can researchers systematically address batch-to-batch variability in this compound synthesis?
Methodological Answer: Implement quality-by-design (QbD) protocols: (1) Define critical process parameters (CPPs: temperature, reaction time); (2) Use design of experiments (DoE) to optimize purity/yield; (3) Apply HPLC-UV (220 nm) for batch consistency. Store raw material (1-hexadecene) under nitrogen to prevent oxidation .
Cross-Disciplinary Applications
Q. What methodologies enable the integration of this compound into biohybrid energy systems?
Methodological Answer: Functionalize carbon electrodes via electrochemical deposition of this compound layers. Characterize biointerfaces using atomic force microscopy (AFM) and cyclic voltammetry. Test in microbial fuel cells with Shewanella oneidensis, comparing power density to Nafion-based systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
